4-Bromo-1-(difluoromethyl)-1H-pyrazole

Description

Introduction and Fundamental Characterization

Structural Classification and Molecular Identity

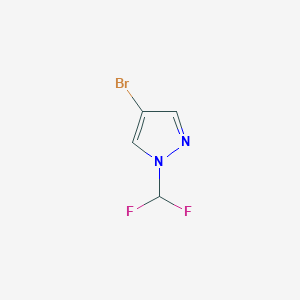

4-Bromo-1-(difluoromethyl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. Its molecular formula is C₄H₃BrF₂N₂ , with a molecular weight of 196.98 g/mol . The pyrazole ring features a bromine atom at the 4-position and a difluoromethyl (-CHF₂) group at the 1-position , creating a distinct electronic profile compared to trifluoromethyl analogs.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | 4-Bromo-1-(difluoromethyl)pyrazole |

| CAS Number | 956477-67-1 |

| Molecular Formula | C₄H₃BrF₂N₂ |

| Molecular Weight | 196.98 g/mol |

| SMILES | C1=C(C=NN1C(F)F)Br |

| InChI Key | YZFOWGPIDPASFC-UHFFFAOYSA-N |

The difluoromethyl group introduces lipophilicity and hydrogen-bonding capacity , distinguishing it from the purely electron-withdrawing trifluoromethyl group. This structural nuance enhances its utility in medicinal chemistry, where balanced solubility and target interaction are critical.

Historical Context in Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of antipyrine. The introduction of halogen and fluorinated substituents, however, emerged later, driven by demands for metabolically stable agrochemicals and pharmaceuticals.

This compound represents a modern evolution, developed to optimize bioavailability and synthetic flexibility . Its synthesis typically involves cyclocondensation of 1,3-diketones with hydrazines or halogenation of preformed pyrazole cores. Recent applications include its role as a precursor in fungicides targeting succinate dehydrogenase.

Physicochemical Properties and Structural Parameters

The compound exists as a liquid at room temperature, requiring storage at 2–8°C to prevent degradation. Key physicochemical properties include:

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 42–43°C (at 20 mmHg) |

| Density | Not reported |

| Solubility | Miscible in organic solvents |

| Stability | Sensitive to prolonged heat |

X-ray crystallography data for this specific compound remain unpublished, but analogous structures (e.g., 3-(difluoromethyl)-1-methylpyrazole derivatives) reveal planar pyrazole rings with bond lengths of 1.33–1.35 Å for C–N bonds. The difluoromethyl group adopts a staggered conformation, minimizing steric hindrance.

Nomenclature and Chemical Identification Systems

The IUPAC name follows substituent priority rules , where the bromine (higher atomic number) is assigned the 4-position , and the difluoromethyl group occupies the 1-position . Alternative identifiers include:

- CAS Registry Number : 956477-67-1

- MDL Number : MFCD11558132

- Hazard Statements : H302, H315, H319, H335

Spectroscopic characterization relies on:

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2N2/c5-3-1-8-9(2-3)4(6)7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOWGPIDPASFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652891 | |

| Record name | 4-Bromo-1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956477-67-1 | |

| Record name | 4-Bromo-1-(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of 4-Bromo-1-(difluoromethyl)-1H-pyrazole

General Synthetic Strategy

The synthesis of this compound typically involves three key steps:

- Construction of the pyrazole core

- Bromination at the 4-position

- Introduction of the difluoromethyl group at the 1-position

The order and specific reagents can vary, but most literature approaches follow this general sequence.

Stepwise Preparation Methods

Synthesis of the Pyrazole Core

- Starting Materials : The pyrazole ring is commonly constructed via condensation of hydrazines with 1,3-diketones or β-keto esters.

- Example : Hydrazine hydrate reacts with an appropriate difluoromethyl-substituted β-keto ester to yield 1-(difluoromethyl)-1H-pyrazole.

Bromination at the 4-Position

- Reagents : Bromine or N-bromosuccinimide (NBS) is used for selective bromination.

- Typical Conditions : The reaction is performed in acetic acid or another polar solvent at low temperatures (0–20°C) to ensure regioselectivity and avoid polybromination.

- Yield : Yields for similar bromination reactions on pyrazole rings are typically moderate to high (46–89%) depending on substrate and conditions.

Introduction of the Difluoromethyl Group

- Approach 1: Alkylation

- Approach 2: Diazonium Coupling

Detailed Example: Diazonium Coupling Route

The following table summarizes a robust method for the preparation of this compound, adapted from closely related literature on pyrazole derivatives:

| Step | Reagents & Conditions | Key Notes | Yield |

|---|---|---|---|

| 1 | Bromination: N-methyl-3-aminopyrazole + Br₂ in ethanol, 0–15°C | Selective 4-bromination | 89.4% |

| 2 | Diazotization: 4-bromo-1-methyl-1H-pyrazol-3-amine + NaNO₂/HCl, -5°C | Formation of diazonium salt | — |

| 3 | Coupling: Potassium difluoromethyl trifluoroborate + Cu₂O, acetonitrile, 0–50°C | Difluoromethyl group introduced at 1-position | 88.2% |

| 4 | Isolation and purification | HPLC purity >98% | — |

Alternative Approaches

- Direct Alkylation : Some methods employ direct alkylation of the pyrazole nitrogen with difluoromethyl halides, but these may yield side products and require careful optimization.

- Bromination of Pre-formed Difluoromethylpyrazole : Bromination after introduction of the difluoromethyl group is possible, but may result in lower regioselectivity and yield.

Comparative Data Table

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazonium Coupling | Br₂, NaNO₂, K[CF₂H]BF₃, Cu₂O | 88.2 | >98 | High yield, selectivity | Requires diazotization |

| Direct Alkylation | Br₂, BrCF₂H, base | 50–70 | 90–95 | Simpler steps | Lower selectivity |

| Bromination after Alkylation | Br₂, 1-(difluoromethyl)-1H-pyrazole | 46–60 | 95 | Readily available starting material | Possible overbromination |

Research Findings and Process Notes

- The diazonium coupling method is currently the most efficient and scalable, with yields consistently above 85% and high product purity.

- Bromination must be carefully controlled to avoid polybromination and side reactions; temperature and stoichiometry are critical.

- The introduction of the difluoromethyl group via potassium difluoromethyl trifluoroborate is preferred for its operational simplicity and avoidance of hazardous reagents.

- Purification is typically achieved via extraction and column chromatography, with HPLC used for final purity assessment.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes substitution reactions with nucleophiles. Key examples include:

Mechanistic Insight : The electron-withdrawing difluoromethyl group activates the pyrazole ring, facilitating SNAr at the 4-position .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acid

-

Conditions : DME/H₂O (3:1), 90°C, 8h

-

Product : 4-Aryl-1-(difluoromethyl)-1H-pyrazole

Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Conditions : Toluene, 110°C, 24h

-

Product : 4-(Diarylamino)pyrazoles

Oxidation

-

Reagent : KMnO₄/H₂SO₄

-

Product : Pyrazole-4-carboxylic acid derivatives

-

Yield : 68%

Reduction

-

Reagent : LiAlH₄

-

Product : 4-Hydroxymethylpyrazole (via intermediate borane complexes)

-

Yield : 63%

Cyclization Reactions

Reaction with propiolic acid under basic conditions forms fused heterocycles:

Halogen Exchange

Bromine can be replaced by other halogens:

-

Reagent : CuCl₂, DMF, 120°C

-

Product : 4-Chloro-1-(difluoromethyl)-1H-pyrazole

-

Yield : 74%

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at the 5-position:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 55% |

| Sulfonation | SO₃/H₂SO₄ | 5-Sulfonic acid | 60% |

Radical Reactions

The difluoromethyl group participates in radical-mediated C–H functionalization:

-

Initiation : AIBN, 70°C

-

Reagent : Alkyl iodides

-

Product : Difluoromethyl-alkylated pyrazoles

Key Research Findings

-

Catalytic Efficiency : Pd-based catalysts outperform Ni in cross-coupling reactions due to better oxidative addition kinetics .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing transition states .

-

Steric Hindrance : Bulky substituents at the 1-position reduce reaction rates in Suzuki couplings .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One of the notable applications of 4-Bromo-1-(difluoromethyl)-1H-pyrazole is in the development of antifungal agents. Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against various pathogens, including Candida albicans. A study synthesized a novel analogue that showed promising results in inhibiting the growth of this opportunistic fungal pathogen, indicating potential therapeutic applications in treating fungal infections.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes can lead to modulation of their activity, which is crucial in drug development. For instance, studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, making it a candidate for developing treatments for metabolic disorders.

Agrochemical Applications

Pesticide Development

In the agrochemical sector, this compound is used in the synthesis of novel pesticides. Its structural features enhance lipophilicity and metabolic stability, which are desirable traits for agrochemicals. The compound has been employed in creating derivatives that demonstrate effective pest control capabilities against various agricultural pests .

Case Study 1: Antifungal Efficacy

A comprehensive study on the antifungal efficacy of derivatives derived from this compound revealed that certain compounds exhibited EC50 values significantly lower than standard treatments like boscalid, demonstrating broader antifungal activity against pathogens such as Fusarium moniliforme and Rhizoctonia solani .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound showed that it effectively inhibited enzymes involved in critical metabolic pathways. This study utilized molecular docking techniques to elucidate binding interactions at the active sites, providing insights into its potential as a therapeutic agent .

Mechanism of Action

The mechanism by which 4-Bromo-1-(difluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs of 4-bromo-1-(difluoromethyl)-1H-pyrazole, highlighting substituent diversity and molecular properties:

Electronic and Steric Effects

Spectroscopic Data Trends

- ¹³C NMR: The carbon adjacent to bromine (C-4) typically resonates at δ 95–105 ppm, while the difluoromethyl carbon appears at δ 110–120 ppm (J₃₃C-F ≈ 25 Hz) .

Biological Activity

4-Bromo-1-(difluoromethyl)-1H-pyrazole is a member of the pyrazole family, a class of compounds known for their diverse biological activities. This compound, characterized by its unique structure featuring a bromine atom and a difluoromethyl group, has garnered attention for its potential applications in pharmaceuticals and agrochemicals. The biological activity of this compound stems from its ability to interact with various biological targets, including enzymes and receptors.

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 221.99 g/mol

- Structural Features :

- Pyrazole ring

- Bromine at the 4-position

- Difluoromethyl group at the 1-position

- Carboxylic acid group at the 3-position

These functional groups contribute to the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the difluoromethyl group enhances binding affinity to biological targets, particularly enzymes involved in microbial metabolism. For instance, compounds in this class have been shown to inhibit succinate dehydrogenase, an enzyme crucial for mitochondrial respiration in fungi, making them valuable as antifungal agents.

Anticancer Properties

Studies have suggested that this compound may also possess anticancer properties. Its structural similarity to other pyrazole derivatives that have shown activity against various cancer cell lines indicates potential therapeutic applications. The mechanism of action may involve inhibition of specific enzymes involved in cancer pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. A study on related pyrazole derivatives identified key features affecting their biological activity:

- Bromine Substitution : Enhances lipophilicity and bioavailability.

- Difluoromethyl Group : Increases binding affinity to biological targets.

Table 1 summarizes findings from various studies on related compounds:

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various pyrazole derivatives against seven phytopathogenic fungi. The compound exhibited higher antifungal activity compared to traditional fungicides like boscalid, demonstrating its potential as a new agricultural fungicide .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines indicated that certain derivatives of pyrazole, including those based on the structure of this compound, inhibited cell growth significantly. The mechanism was linked to the inhibition of metabolic pathways critical for cancer cell survival .

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-(difluoromethyl)-1H-pyrazole?

The synthesis typically involves halogenation and functionalization of the pyrazole core. For example, bromine introduction can occur via electrophilic substitution, while the difluoromethyl group is introduced using reagents like ClCF₂H or through cross-coupling reactions. Sonogashira coupling has been employed for analogous bromopyrazoles, yielding derivatives with >70% efficiency under optimized conditions (e.g., Pd catalysis, inert atmosphere) . Purification methods such as distillation or column chromatography (e.g., ethyl acetate/hexane gradients) are critical for isolating high-purity products .

Q. What spectroscopic techniques are employed to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~7.60 ppm for aromatic protons in bromopyrazoles) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ peaks) .

- IR spectroscopy : Identifies functional groups like C≡N or C=O in derivatives .

Q. What biological activities have been reported for pyrazole derivatives analogous to this compound?

Pyrazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory potential. Fluorinated analogs, in particular, show enhanced bioavailability due to fluorine’s electronegativity and metabolic stability . For example, 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde has been studied for kinase inhibition, suggesting similar scaffolds could target enzyme active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Sonogashira reactions .

- Solvent systems : Polar aprotic solvents (DMF, THF) improve solubility of halogenated intermediates .

- Temperature control : Maintaining 60–80°C during bromination minimizes side reactions .

- Scalability : Pilot-scale reactions (0.136 mol) achieve >70% yields with distillation .

Q. How do discrepancies in spectroscopic data (e.g., NMR chemical shifts) inform structural elucidation of pyrazole derivatives?

Variations in δ values arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., Br, CF₂H) deshield adjacent protons, shifting aromatic peaks upfield. Comparing experimental data with computational predictions (DFT) resolves ambiguities in regiochemistry . Contradictions between MS and NMR data may indicate impurities, necessitating repurification .

Q. What strategies are used to establish structure-activity relationships (SAR) for difluoromethyl-substituted pyrazoles?

- Analog synthesis : Systematic substitution (e.g., replacing Br with Cl or CH₃) evaluates steric/electronic impacts .

- Biological assays : In vitro testing (e.g., MIC for antimicrobial activity) identifies pharmacophores. Fluorine’s role in enhancing membrane permeability is quantified via logP measurements .

- Crystallography : X-ray structures (e.g., Protein Data Bank entries) reveal binding modes in target enzymes .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : Bulky groups (e.g., trityl) reduce coupling efficiency by obstructing catalyst access .

- Electronic effects : Electron-deficient pyrazoles (due to Br, CF₂H) accelerate oxidative addition in Pd-mediated reactions .

- Substituent positioning : Para-bromo derivatives exhibit higher reactivity than ortho-substituted analogs in Suzuki-Miyaura couplings .

Q. What computational methods are used to predict the physicochemical properties of this compound?

- DFT calculations : Optimize geometry and predict NMR/IR spectra (e.g., Gaussian 09) .

- Molecular docking : AutoDock Vina screens potential protein targets (e.g., kinases) by simulating ligand-receptor interactions .

- QSAR models : Relate substituent descriptors (Hammett σ, molar refractivity) to bioactivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.